molecular formula C9H10ClNO3 B13510881 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13510881
M. Wt: 215.63 g/mol
InChI Key: UPWWACLOZJSUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,8H-Pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its molecular formula is C₉H₁₀ClNO₃ (molecular weight: 215.64 g/mol), with a hydrochloride salt enhancing its stability and solubility for pharmaceutical applications .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)7-2-1-6-3-4-13-5-8(6)10-7;/h1-2H,3-5H2,(H,11,12);1H

InChI Key

UPWWACLOZJSUKE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents under controlled conditions. For instance, the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with chloroacetic acid chloride and other reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two primary reactive sites:

  • Carboxylic acid group (–COOH) at position 2

  • Pyridine nitrogen (protonated in the hydrochloride form)

Key Reactions:

Reaction TypeReagents/ConditionsExpected ProductSupporting Evidence
Esterification Alcohols (ROH), acid catalysis2-Carboxylate ester derivatives
Amide Formation Amines (RNH₂), DCC/DMAP2-Carboxamide derivativesInferred¹
Decarboxylation Thermal or acidic conditions5H,6H,8H-pyrano[3,4-b]pyridine
Salt Exchange Strong bases (e.g., NaOH)Free base (pyrano-pyridine carboxylic acid)

¹Inferred from general carboxylic acid reactivity due to limited direct data.

Cyclization and Ring-Opening Reactions

The fused pyran ring introduces steric constraints but can participate in selective transformations:

Coordination Chemistry

The protonated pyridine nitrogen can act as a ligand in metal complexes:

Metal IonCoordination SitePotential ApplicationReference
Cu²⁺Pyridine NCatalytic or medicinal uses
Fe³⁺Pyridine NMagnetic or redox studiesInferred

Stability and Reaction Optimization

Critical parameters for high-yield reactions include:

  • Temperature : 80–110°C for cyclization/decarboxylation.

  • pH Control : Neutral to mildly acidic conditions prevent decomposition of the hydrochloride salt .

  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitutions.

Structural Characterization

Post-reaction analysis typically employs:

  • ¹H/¹³C NMR : To confirm substitution patterns.

  • Mass Spectrometry : For molecular weight validation .

  • X-ray Crystallography : Limited due to solubility challenges .

Scientific Research Applications

It appears there might be some confusion in the query, as "5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride" and "2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid" are different compounds. The search results provide information on the latter, but not the former. To address this, information on both compounds will be provided, starting with what is available for 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid, followed by 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride.

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a pyranopyridine derivative with a fused bicyclic structure consisting of a pyridine ring and a pyran ring. The molecular formula for 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is C_10H_8ClN_O_3.

Potential Applications

  • Pharmaceuticals: Due to its structural features that may influence biological interactions, this compound has potential applications in pharmaceuticals.
  • Research indicates that derivatives of pyrano[3,4-b]pyridines exhibit anti-inflammatory and analgesic activities, suggesting potential therapeutic applications.
  • Ongoing research emphasizes its significance within medicinal chemistry and related fields, highlighting its potential for further development into useful therapeutic agents.

Synthesis

The synthesis of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions. Common methods include paying careful control to reaction conditions such as temperature and pH to ensure high yields and purity of the product. Characterization methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Chemical Reactions

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid can participate in various chemical reactions, typically conducted under controlled conditions to optimize yields and minimize by-products. Reaction mechanisms often involve intermediates that are characterized by spectroscopic techniques.

Mechanism of Action

The mechanism of action for 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is not fully elucidated.

Analytical Methods

Analytical methods such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid is a related compound, with PubChem CID 146457103 . Its molecular formula is C9H9NO3 .

Structural Information

  • Molecular Formula: C9H9NO3
  • CAS Number: 2414325-04-3
  • Molecular Weight: 179.17 g/mol

Synonyms

  • 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid
  • SCHEMBL21818546
  • EN300-28250421

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+180.06552135.3
$$M+Na]+202.04746147.7
$$M+NH4]+197.09206143.3
$$M+K]+218.02140142.8
$$M-H]-178.05096137.5
$$M+Na-2H]-200.03291140.2
$$M]+179.05769137.5
$$M]-179.05879137.5

Mechanism of Action

The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of fused bicyclic heterocycles. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Relevance Source
5H,6H,8H-Pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride C₉H₁₀ClNO₃ 215.64 Pyrano-pyridine core, carboxylic acid, HCl Under investigation
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₈H₆N₂O₂ 162.15 Pyrrolo-pyridine core, carboxylic acid Synthetic intermediate
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride C₈H₁₀ClF₃N₂ 234.63 Trifluoromethyl group, pyrrolo-pyridine core Anticancer research (BCL-xL inhibition)
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride C₇H₈ClN₂·HCl 191.06 Chloro substituent, pyrrolo-pyridine core Building block for kinase inhibitors
Key Observations:

Core Heterocycle Differences: The target compound features a pyrano[3,4-b]pyridine system, distinct from the pyrrolo[2,3-c]pyridine (e.g., 10a–c in ) or pyrrolo[3,4-b]pyridine cores in analogues. Pyrano rings introduce oxygen into the bicyclic system, altering electronic properties and hydrogen-bonding capacity compared to nitrogen-rich pyrrolo derivatives . The hydrochloride salt in the target compound improves solubility, a feature shared with 3-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride but absent in neutral carboxylic acids like 10a .

Substituent Impact :

  • Substituents such as chloro (e.g., 10b in ) or trifluoromethyl groups () modulate bioactivity. For instance, trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in analogues targeting BCL-xL proteins .

Biological Activity

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings and data.

  • Molecular Formula : C9_9H9_9ClN\O3_3
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 2680534-59-0

Anticancer Activity

Recent studies have indicated that derivatives of pyrano[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, related compounds have demonstrated significant in vitro inhibition of cellular proliferation in various human cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHeLa0.36CDK2 Inhibition
Compound BHCT1161.8CDK9 Inhibition

These findings suggest that modifications to the pyrano[3,4-b]pyridine scaffold can enhance selectivity and potency against specific targets in cancer cells .

Anti-inflammatory Effects

The compound's structural relatives have also been studied for their anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of COX-2 enzyme activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX-2 IC50_{50} (µM)Comparison DrugComparison Drug IC50_{50} (µM)
Derivative X0.04 ± 0.09Celecoxib0.04 ± 0.01

These results indicate a potential for the development of new anti-inflammatory agents based on this compound's structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrano[3,4-b]pyridine derivatives. Key factors influencing activity include:

  • Substituent Position : Variations at specific positions on the pyridine ring can significantly alter biological activity.
  • Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish the compound's effectiveness against targeted enzymes or receptors.

For instance, compounds with substituents at the C6 position have shown increased potency against cyclin-dependent kinases .

Case Studies

  • In Vitro Studies on HeLa Cells : A study evaluated the cytotoxic effects of various pyrano[3,4-b]pyridine derivatives on HeLa cells using a PrestoBlue viability assay. Compounds were tested across a range of concentrations (25–2000 µM), revealing several candidates with IC50_{50} values below 150 µM, indicating high cytotoxicity.
  • Anti-inflammatory Activity Assessment : In another study, derivatives were tested in carrageenan-induced paw edema models in rats. The results showed significant reduction in inflammation compared to controls, supporting the anti-inflammatory potential of these compounds.

Q & A

Q. What are the established synthetic routes for preparing pyrano-pyridine carboxylic acid derivatives, and how can their efficiency be evaluated?

Pyrano-pyridine carboxylic acids are typically synthesized via oxidation of methylpyridine precursors or cyclization reactions. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes methylpyridines to carboxylic acids, as demonstrated in the synthesis of 5-methoxypyridine-2-carboxylic acid (47% yield) . Efficiency is evaluated by yield optimization, purity (via HPLC or elemental analysis), and reaction time. Key parameters include temperature control (90–95°C for KMnO₄ oxidation) and stoichiometric ratios of oxidizing agents .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 54.92% calculated vs. 54.62% observed for methoxypyridine derivatives) to confirm molecular composition .
  • NMR Spectroscopy : Use ¹H NMR to identify pyridine ring protons (δ 7.4–8.3 ppm) and carboxylic acid protons (δ 9.2–9.8 ppm) .
  • HPLC : Assess purity (>95% by HPLC) and detect impurities from synthesis by-products .

Q. How can hydrochloride salt formation impact solubility and stability in aqueous solutions?

Hydrochloride salts enhance water solubility due to ionic interactions but may degrade under prolonged exposure to moisture or heat. Stability studies should include pH-dependent solubility tests (e.g., pH 2–7) and accelerated degradation experiments (40–60°C) to identify decomposition products via LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural validation?

Discrepancies in spectral peaks may arise from tautomerism or residual solvents. For example, pyridine ring proton shifts vary with substituent positions (meta vs. para). Use 2D NMR (COSY, HSQC) to confirm coupling patterns and X-ray crystallography for definitive structural assignment . Computational modeling (DFT) can predict NMR/IR spectra for comparison .

Q. What strategies optimize the regioselectivity of pyrano ring formation in multi-step syntheses?

Regioselectivity is influenced by steric and electronic factors. For cyclization reactions, use directing groups (e.g., methoxy or bromo substituents) to stabilize transition states. Monitor reaction progress with TLC or in-situ FTIR to isolate intermediates and adjust catalyst systems (e.g., Lewis acids like ZnCl₂) .

Q. How do reaction conditions (temperature, solvent polarity) affect the yield of carboxylic acid derivatives in oxidation reactions?

Elevated temperatures (90–95°C) improve KMnO₄ oxidation efficiency but risk over-oxidation. Solvent polarity (water vs. dioxane) modulates reaction rates; aqueous systems favor carboxylate intermediate stabilization. For sensitive substrates, switch to milder oxidants (e.g., Na₂Cr₂O₇ in acetic acid) .

Q. What methodologies are recommended for assessing hydrolytic stability of the hydrochloride salt under physiological conditions?

Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffers (pH 6.8) at 37°C. Monitor degradation kinetics via UV-Vis or HPLC and identify hydrolyzed products (e.g., free carboxylic acid) using high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across literature sources?

Variations may arise from polymorphic forms or impurities. Reproduce synthesis under standardized conditions (e.g., identical solvent systems) and characterize via DSC (melting point) and PXRD (crystallinity). Cross-validate with literature protocols, noting critical parameters like cooling rates during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.